N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788314
InChI: InChI=1S/C17H19N3O4S/c1-23-12-3-4-14(15(8-12)24-2)18-16(21)9-20-17(22)7-11-10-25-6-5-13(11)19-20/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,18,21)
SMILES:
Molecular Formula: C17H19N3O4S
Molecular Weight: 361.4 g/mol

N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide

CAS No.:

Cat. No.: VC14788314

Molecular Formula: C17H19N3O4S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide -

Specification

Molecular Formula C17H19N3O4S
Molecular Weight 361.4 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Standard InChI InChI=1S/C17H19N3O4S/c1-23-12-3-4-14(15(8-12)24-2)18-16(21)9-20-17(22)7-11-10-25-6-5-13(11)19-20/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,18,21)
Standard InChI Key KEJWXUYOLUOZDM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2)OC

Introduction

Chemical Structure and Physicochemical Properties

N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide (molecular formula: C17H19N3O4S\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}, molecular weight: 361.4 g/mol) features a hybrid scaffold combining a thiopyrano[4,3-c]pyridazine ring system and an N-(2,4-dimethoxyphenyl)acetamide side chain. The thiopyrano moiety consists of a six-membered sulfur-containing ring fused to a pyridazine ring, while the acetamide group introduces hydrogen-bonding capabilities through its carbonyl and amine functionalities.

Structural Features

  • Thiopyrano[4,3-c]pyridazine Core: The bicyclic system contains one sulfur atom in the thiopyran ring and two nitrogen atoms in the pyridazine ring, creating a planar, conjugated structure conducive to π-π interactions.

  • Substituent Effects: The 2,4-dimethoxyphenyl group enhances solubility via methoxy ether linkages, while the acetamide spacer bridges the aromatic and heterocyclic components.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H19N3O4S\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight361.4 g/mol
IUPAC NameN-(2,4-dimethoxyphenyl)-2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide
Canonical SMILESCOC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CSCCC3=N2)OC
Topological Polar Surface Area106 Ų

Synthesis and Analytical Characterization

The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide involves multi-step organic reactions, typically proceeding through cyclization and functionalization stages.

Synthetic Pathway

  • Thiopyrano Ring Formation: Initial steps involve constructing the thiopyrano[4,3-c]pyridazine core via cyclocondensation of thiol-containing precursors with pyridazine derivatives under acidic or basic conditions.

  • Acetamide Introduction: The core structure is subsequently functionalized with the N-(2,4-dimethoxyphenyl)acetamide group using coupling reagents such as EDCI or HOBt in anhydrous solvents.

Analytical Techniques

  • Thin-Layer Chromatography (TLC): Employed to monitor reaction progress and assess purity at intermediate stages.

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra confirm structural integrity, with characteristic signals for methoxy protons (~δ 3.8 ppm) and thiopyrano ring protons (δ 2.5–3.5 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 361.4 [M+H]+^+.

Comparison with Related Heterocyclic Compounds

Pyridazine Derivatives

Pyridazine-based compounds like 2,3-diaryl-pyrazolo[1,5-b]pyridazines are established COX-2 inhibitors with IC50_{50} values in the nanomolar range. The thiopyrano fusion in the subject compound may enhance selectivity due to increased steric bulk and sulfur’s electron-withdrawing effects.

Thiazole-Containing Analogues

Though structurally distinct, thiazole derivatives (e.g., biphenylthiazoles) share antimicrobial mechanisms, such as disrupting bacterial cell membrane integrity . The thiopyrano ring’s sulfur atom could similarly interact with microbial targets, though empirical validation is needed.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets (e.g., AChE, MAO-B) using molecular docking and enzyme inhibition assays.

  • Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties in vitro.

  • In Vivo Efficacy: Evaluate therapeutic potential in animal models of neurodegeneration or infection.

  • Structural Optimization: Modify the methoxy or acetamide groups to enhance potency and reduce off-target effects.

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